N-(2,6-diethylphenyl)-4-phenoxybutanamide
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Overview
Description
N-(2,6-diethylphenyl)-4-phenoxybutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group substituted with two ethyl groups at the 2 and 6 positions, and a phenoxybutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diethylphenyl)-4-phenoxybutanamide typically involves the reaction of 2,6-diethylaniline with 4-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and solvents that can be easily recycled and reused is also common to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-diethylphenyl)-4-phenoxybutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl and phenoxy groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(2,6-diethylphenyl)-4-phenoxybutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,6-diethylphenyl)-4-phenoxybutanamide involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-diethylphenyl)-2-chloroacetamide: Another amide with similar structural features but different functional groups.
N-(2,6-diethylphenyl)-N-(2-propoxyethyl)quinoline-8-carboxamide: A compound with a quinoline moiety, used as a pesticide.
Uniqueness
N-(2,6-diethylphenyl)-4-phenoxybutanamide is unique due to its specific combination of phenyl, ethyl, and phenoxybutanamide groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2,6-diethylphenyl)-4-phenoxybutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-3-16-10-8-11-17(4-2)20(16)21-19(22)14-9-15-23-18-12-6-5-7-13-18/h5-8,10-13H,3-4,9,14-15H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PALCDVWOJJAHAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CCCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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